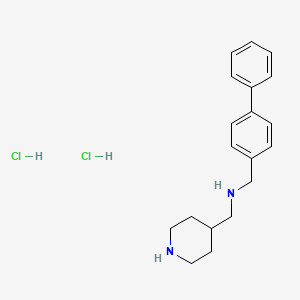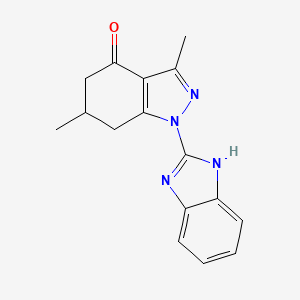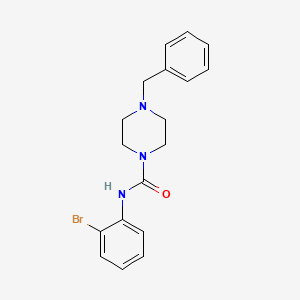![molecular formula C21H25N3O3S B4833045 N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4833045.png)
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide, also known as APTHC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide can induce DNA damage and cell death in cancer cells. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to increase ROS levels in cancer cells, which can lead to DNA damage and cell death. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide. One area of interest is the development of more water-soluble derivatives of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide, which could improve its bioavailability and efficacy in vivo. Another area of interest is the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide in combination with other anti-cancer agents, which could enhance its anti-tumor activity. Additionally, the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide in animal models of cancer could provide valuable information about its in vivo pharmacokinetics and toxicity.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[[2-(4-tert-butylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(25)15-5-9-17(10-6-15)22-20(28)24-23-19(26)13-27-18-11-7-16(8-12-18)21(2,3)4/h5-12H,13H2,1-4H3,(H,23,26)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUSSVQHCSLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4832971.png)
![methyl 4-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4832976.png)
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)

![N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4833004.png)



![(3aR,7aS)-2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4833027.png)
![2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)
![2-(4-ethylphenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4833051.png)
![4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4833052.png)